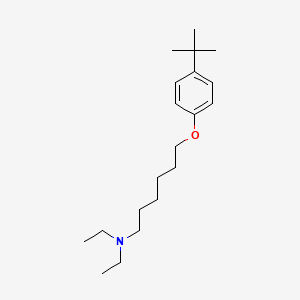
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one), also known as Oxybisbenzoxazine (OBB), is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. OBB is a type of benzoxazine-based polymer that exhibits unique properties such as high thermal stability, excellent mechanical strength, and good flame retardancy.
Mécanisme D'action
The mechanism of action of OBB is not well understood. However, it is believed that OBB-based polymers undergo ring-opening polymerization upon heating, which leads to the formation of a crosslinked network. The crosslinked network provides the polymer with its unique properties such as high thermal stability and excellent mechanical strength.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBB. However, studies have shown that OBB is not toxic to cells and does not induce any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OBB in lab experiments include its high thermal stability, excellent mechanical strength, and good flame retardancy. However, the limitations include its relatively high cost and limited solubility in common solvents.
Orientations Futures
There are several future directions for the research and development of OBB. One potential direction is the synthesis of OBB-based polymers with improved properties such as higher thermal stability and better solubility. Another direction is the investigation of the potential biomedical applications of OBB-based polymers such as drug delivery and tissue engineering. Finally, the development of new synthesis methods for OBB could lead to more efficient and cost-effective production of this valuable compound.
Méthodes De Synthèse
The synthesis of OBB involves the reaction between 2,2'-oxybis(4-aminophenol) and 6-bromo-4H-3,1-benzoxazin-4-one in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of OBB can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
OBB has been extensively studied for its potential applications in various scientific fields such as polymer chemistry, material science, and biomedical engineering. OBB-based polymers have been used as coatings, adhesives, and composites due to their excellent mechanical and thermal properties. In addition, OBB has been used as a precursor for the synthesis of other benzoxazine-based polymers with improved properties.
Propriétés
IUPAC Name |
6-bromo-2-[4-[4-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2N2O5/c29-17-5-11-23-21(13-17)27(33)36-25(31-23)15-1-7-19(8-2-15)35-20-9-3-16(4-10-20)26-32-24-12-6-18(30)14-22(24)28(34)37-26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCLIPVMYNSBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(oxydibenzene-4,1-diyl)bis(6-bromo-4H-3,1-benzoxazin-4-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)



![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)